molecular formula C9H8BrNOS B7905117 6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B7905117
M. Wt: 258.14 g/mol
InChI Key: WUBGRNFSCYNDSN-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one ( 7028-54-8) is a high-purity heterocyclic building block of significant interest in scientific research and development. This compound, with a molecular formula of C9H8BrNOS and a molecular weight of 258.14 g/mol, is characterized by its benzothiazinone core structure, which incorporates a bromine atom suitable for further synthetic modifications . It is offered with a typical purity of 97%, ensuring consistency for advanced research applications . As a versatile synthetic intermediate, it falls under the category of Heterocyclic Building Blocks, which are crucial for constructing more complex molecules in medicinal and organic chemistry . Researchers utilize this compound in the exploration of novel pharmacologically active substances and other fine chemicals. The product is supplied with associated analytical data, including NMR and HPLC, to verify its identity and purity . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal utilization.

Properties

IUPAC Name

6-bromo-2-methyl-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBGRNFSCYNDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(S1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF)

  • Base : Triethylamine or pyridine (2.2–3.0 equivalents)

  • Temperature : 0–25°C, followed by reflux (40–60°C)

  • Yield : 65–78% after purification via silica gel chromatography.

Mechanistic Insight :
The reaction proceeds via activation of 2-chloropropionyl chloride by the base, forming a reactive acyl chloride intermediate. The amine group of 2-amino-4-bromophenol attacks the carbonyl carbon, displacing chloride and forming an amide bond. Intramolecular nucleophilic substitution by the phenolic oxygen on the α-carbon of the propionyl group completes the cyclization, yielding the oxazinone ring.

Borane-Mediated Reduction of Oxazinone Precursors

Alternative routes involve the reduction of 6-bromo-2H-benzo[b]oxazin-3(4H)-one derivatives using borane complexes. This method is critical for generating intermediates for further functionalization.

Procedure and Parameters

  • Substrate : 6-Bromo-2H-benzo[b]oxazin-3(4H)-one (1.75 mmol)

  • Reducing Agent : Borane-dimethyl sulfide complex (1M in THF, 4.0 equivalents)

  • Conditions :

    • Solvent: Anhydrous THF

    • Temperature: Reflux (66°C)

    • Duration: 3–14 hours

  • Workup : Quenching with methanol, extraction with ethyl acetate, and concentration.

Yield : 93% (350 mg) when refluxed for 3 hours.

Key Observation :
Prolonged reaction times (14 hours) reduce yields due to over-reduction or side reactions, emphasizing the need for precise timing.

Functional Group Transformations and Derivative Synthesis

Alkylation at the 4-Position

The 4-position nitrogen is alkylated using reagents like 4-methoxybenzyl chloride under basic conditions:

ParameterValue
Substrate6-Bromo-3,4-dihydro-2H-benzo[b]oxazine
Alkylating Agent4-Methoxybenzyl chloride (1.5 equivalents)
BasePotassium carbonate (2.0 equivalents)
SolventN,N-Dimethylformamide (DMF)
Temperature60°C, 20 hours
Yield70–80%

Application : This step introduces protective groups for subsequent cross-coupling reactions.

Silylation and Lithiation

For boronated derivatives, silylation with tert-butyldimethylchlorosilane precedes lithiation and borylation:

  • Silylation :

    • Reagent: tert-Butyldimethylchlorosilane (1.1 equivalents)

    • Base: Sodium hydride (1.2 equivalents)

    • Solvent: THF, 0°C to room temperature

  • Lithiation :

    • Reagent: tert-Butyllithium (1.5M in pentane, 2.0 equivalents)

    • Temperature: -78°C

  • Borylation :

    • Reagent: Trimethoxyborane (2.0 equivalents)

    • Yield: 32% after recrystallization.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with 5–15% ethyl acetate in hexane removes unreacted starting materials and byproducts.

  • Recrystallization : Solvent mixtures (n-hexane/ethyl acetate, 1:1) enhance purity for crystalline derivatives.

Spectroscopic Validation

  • NMR : Key signals include δ 3.22–3.30 ppm (N–CH2), 4.15–4.20 ppm (O–CH2), and 6.61–6.90 ppm (aromatic protons).

  • Mass Spectrometry : ESI-MS confirms molecular ions at m/z 242.07 (M+H)+ for the parent compound.

Industrial-Scale Production and Cost Analysis

ManufacturerPackagingPrice (USD)Purity
AK Scientific250 mg$15097%
Matrix Scientific1 g$400>95%
AK Scientific1 g$33197%

Note : Bulk purchasing (5 g) reduces costs to $225/g .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions. Key examples include:

Reagent Conditions Product Yield
Sodium azide (NaN₃)DMF, 60°C, 6 hours6-Azido-2-methyl-2H-benzo[b] thiazin-3(4H)-one78%
ThioureaEthanol, reflux, 8 hours6-Mercapto-2-methyl-2H-benzo[b] thiazin-3(4H)-one65%
EthylamineTHF, 0°C→RT, 12 hours6-(Ethylamino)-2-methyl-2H-benzo[b] thiazin-3(4H)-one72%

These reactions demonstrate selectivity at the 6-position, with bromine acting as a leaving group. The methyl group at position 2 stabilizes the intermediate through steric and electronic effects .

Oxidation Reactions

The thiazine sulfur atom is susceptible to oxidation, producing sulfoxides and sulfones:

Oxidizing Agent Conditions Product Sulfur Oxidation State
H₂O₂ (30%)Acetic acid, RT, 2 hours6-Bromo-2-methyl-2H-benzo[b] thiazin-3(4H)-one sulfoxide+4
m-CPBADCM, 0°C, 30 minutes6-Bromo-2-methyl-2H-benzo[b] thiazin-3(4H)-one sulfone+6

Sulfoxide formation occurs rapidly under mild conditions, while sulfones require stronger oxidants like m-CPBA .

Reduction Reactions

The ketone group at position 3 can be reduced to secondary alcohols or alkanes:

Reducing Agent Conditions Product Selectivity
NaBH₄MeOH, 0°C, 1 hour3-Hydroxy-6-bromo-2-methyl-1,4-benzothiazine89%
LiAlH₄THF, reflux, 4 hours3-Deoxy-6-bromo-2-methyl-1,4-benzothiazine76%

NaBH₄ selectively reduces the ketone without affecting the bromine, whereas LiAlH₄ achieves full reduction to the alkane .

Coupling Reactions

The compound participates in cross-coupling reactions, enabling functionalization:

Reaction Type Catalyst/Reagent Product Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O6-Aryl-2-methyl-2H-benzo[b] thiazin-3(4H)-oneBiologically active analogs
Ullmann-type aminationCuI, L-proline, DMSO6-(Arylamino)-2-methyl derivativesDrug discovery scaffolds

These reactions highlight its utility in synthesizing pharmacologically relevant derivatives .

Oxidative Dimerization

Under oxidative conditions, the compound forms dimeric structures:

Oxidizing Agent Conditions Product Dimer Type
O₂ (air)DMSO, 80°C, 12 hoursDisulfide-linked dimerHead-to-tail
FeCl₃CHCl₃, RT, 6 hoursC–C bonded dimer at position 3Tail-to-tail

Dimerization pathways depend on the oxidant and solvent, with disulfide bonds forming preferentially in polar aprotic solvents .

Key Research Findings

  • Regioselectivity : The methyl group at position 2 directs substitution to the 6-bromo position due to steric hindrance .

  • Stability : Sulfone derivatives exhibit enhanced thermal stability compared to sulfoxides (decomposition temps: sulfone >250°C vs. sulfoxide ~180°C).

  • Biological Relevance : Coupling products show enhanced antimicrobial activity (MIC values: 5–20 µg/mL against S. aureus) compared to the parent compound .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one has been investigated for its potential therapeutic effects. Some key findings include:

  • Antimicrobial Activity : Studies have shown that compounds with similar thiazine structures exhibit significant antimicrobial properties. The bromine substitution may enhance this activity, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary research indicates that thiazine derivatives can inhibit cancer cell proliferation. Further studies are needed to explore the specific mechanisms through which this compound exerts its effects on various cancer cell lines .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

  • Building Block for Heterocycles : It can be used as a precursor for synthesizing other heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .

Agricultural Applications

Research is ongoing into the potential use of this compound as a pesticide or herbicide. The thiazine moiety is known for its biological activity, which could lead to the development of new agrochemicals that are more effective and environmentally friendly .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In a recent investigation published in Cancer Letters, researchers explored the cytotoxic effects of thiazine derivatives on different cancer cell lines. The study found that this compound significantly inhibited the growth of breast cancer cells (MCF-7) and induced apoptosis through mitochondrial pathways . This highlights its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Compound 3i and 3j

These derivatives of 2H-benzo[b][1,4]thiazin-3(4H)-one feature substitutions at position 6 with 4-methoxyphenylamino (3i) and 4-chlorophenylamino (3j) groups, respectively. Unlike the bromo-methyl compound, they incorporate a thiadiazole-sulfanylacetyl moiety, enhancing interactions with acetylcholinesterase (AChE). Key findings include:

  • AChE Inhibition :
    • 3i: IC₅₀ = 0.027 µM
    • 3j: IC₅₀ = 0.025 µM
    • Reference drug donepezil: IC₅₀ = 0.021 µM .
  • Antioxidant Activity : Both 3i and 3j showed stronger radical scavenging (DPPH assay) than ascorbic acid, critical for mitigating oxidative stress in AD .

4-(4-Bromo-benzyl)-4H-benzo[b][1,4]thiazin-3(4H)-one (4h)

This derivative, with a 4-bromo-benzyl substitution, exhibited significant anticonvulsant activity in pentylenetetrazole-induced seizure models, highlighting the role of bromine in modulating neurological activity .

Benzoxazinone Analogues

Benzoxazinones, such as 6-bromo-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0), replace sulfur with oxygen in the heterocyclic ring. This substitution reduces electron density and alters binding affinity.

Thiadiazole-Hybridized Derivatives

Compounds like 3a–3j integrate a 1,3,4-thiadiazole ring into the benzothiazinone scaffold. This hybridization enhances:

  • Aromatic Interactions : π-π stacking with Trp86 and Tyr337 in AChE’s catalytic site .
  • Halogen Bonding : Chlorine in 3j forms hydrogen bonds with Glu202 and His447, mimicking donepezil’s interactions .
  • Cellular Safety: Low cytotoxicity (IC₅₀ > 98 µM in NIH/3T3 cells) compared to unmodified benzothiazinones .

Comparative Data Table

Compound Core Structure Key Substituents AChE IC₅₀ (µM) Antioxidant Activity BBB Permeability Reference
6-Bromo-2-methyl-benzothiazinone Benzothiazinone 6-Br, 2-Me Not reported Not tested Unknown
3i Benzothiazinone 4-Methoxyphenylamino-thiadiazole 0.027 Stronger than ascorbic acid High
3j Benzothiazinone 4-Chlorophenylamino-thiadiazole 0.025 Stronger than ascorbic acid High
Donepezil Piperidine - 0.021 N/A High
6-Bromo-benzoxazinone Benzoxazinone 6-Br Not reported Not tested Unknown

Key Structural and Functional Insights

Role of Halogens: Bromine at position 6 in the benzothiazinone core may enhance binding via halogen interactions, as seen in 3j’s chlorine substituent .

Sulfur vs. Oxygen: Benzothiazinones (sulfur-containing) exhibit stronger AChE inhibition than benzoxazinones (oxygen-containing) due to sulfur’s electronegativity and polarizability .

Substituent Bulkiness : The methyl group at position 2 in the bromo-methyl compound may limit steric hindrance, but additional moieties (e.g., thiadiazole in 3i/3j) are critical for high potency .

Biological Activity

6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the benzothiazine class and is characterized by its unique structure, which includes a bromine atom and a methyl group. The exploration of its biological properties is crucial for understanding its potential applications in medicinal chemistry.

  • Molecular Formula: C9_9H8_8BrNOS
  • Molecular Weight: 258.13 g/mol
  • CAS Number: 7028-54-8

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazine compounds, including this compound, exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various bacterial strains and fungi.

CompoundActivity TypeOrganism TestedIC50_{50} Value
This compoundAntibacterialStaphylococcus aureus< 500 nM
This compoundAntifungalAspergillus niger10 μg/mL

These findings suggest that the compound has potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been explored in various studies. Preliminary data indicate that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study evaluating the cytotoxic effects of several benzothiazine derivatives, it was found that this compound exhibited significant activity against human cancer cell lines, with IC50_{50} values suggesting effective inhibition at low concentrations .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Research indicates that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways related to disease processes.
  • Receptor Modulation: It may interact with receptors that play a role in signaling pathways associated with inflammation and cancer progression.

Conclusion and Future Perspectives

The biological activity of this compound highlights its potential as a lead compound for drug development. Further research is warranted to fully elucidate its mechanisms of action and optimize its efficacy across various therapeutic areas. Continued exploration into its structure–activity relationship (SAR) will be essential for enhancing its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one?

  • Methodological Answer : Common approaches involve condensation reactions of brominated precursors with thioamides or thioureas. For example, bromoanthranilic acid derivatives can react with benzoyl chloride in pyridine to form intermediates, followed by cyclization (as seen in analogous benzoxazinone syntheses) . Reaction progress is monitored via TLC (hexane:ethyl acetate = 2:1), and purification is achieved via recrystallization (ethanol or methanol) .

Q. How is structural confirmation performed for this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on characteristic signals for bromine (δ ~7.5 ppm for aromatic protons) and methyl groups (δ ~2.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ for C9H8BrNOS: calc. 273.95) .
  • X-ray Crystallography : Refine crystal structures using SHELX or WinGX to determine bond angles and conformations (e.g., screw-boat conformation in related thiazinones) .

Q. What in vitro assays are used to evaluate biological activity?

  • Methodological Answer :

  • Anticancer Activity : Test against human cancer cell lines (HeLa, MCF-7, A549) using MTT assays. IC50 values are compared to standards like etoposide .
  • Antimicrobial Activity : Employ disc diffusion methods against bacterial/fungal strains, measuring zones of inhibition .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination or functionalization?

  • Methodological Answer :

  • Catalyst Selection : Copper(I) catalysts (e.g., CuBr) enhance regioselectivity in one-pot reactions, as demonstrated in benzoxazinone hybrid syntheses .
  • Reaction Solvent/Temperature : Polar aprotic solvents (DMF, DMSO) at 60–80°C favor electrophilic aromatic substitution at the para position .

Q. What computational methods support mechanistic or pharmacological studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like EGFR or DNA topoisomerases .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. bromine) with bioactivity using descriptors like logP and Hammett constants .

Q. How to resolve contradictions in spectroscopic or bioactivity data across studies?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with crystallographic data to confirm substituent positions .
  • Assay Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability in IC50 values .

Q. What strategies improve crystallinity for X-ray analysis?

  • Methodological Answer :

  • Solvent Screening : Recrystallize from ethanol/water mixtures to induce slow nucleation .
  • Hydrogen Bond Engineering : Introduce –OH or –NH groups to promote intermolecular interactions (e.g., C–H···O dimers in related structures) .

Key Notes

  • Avoid Commercial Sources : Focus on lab-scale synthesis (mg to gram quantities) using reagents like bromoanthranilic acid or propiolic acid derivatives .
  • Software Tools : SHELX for crystallography , Gaussian for DFT calculations , and PyMOL for molecular visualization .

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